2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite
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Overview
Description
2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine 3’-CE-phosphoramidite is a cytidine analog used in the synthesis of modified nucleosides. Cytidine analogs have a mechanism of inhibiting DNA methyltransferases, which can lead to potential anti-metabolic and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine 3’-CE-phosphoramidite involves multiple steps, including the protection of functional groups, activation of intermediates, and coupling reactions. The process typically starts with the protection of the hydroxyl groups of cytidine, followed by the introduction of the dimethoxytrityl (DMT) group at the 5’-position. The N4 position is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group. Finally, the 3’-position is activated with a cyanoethyl (CE) phosphoramidite group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine 3’-CE-phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include modified nucleosides with altered functional groups, which can be used in various biochemical applications .
Scientific Research Applications
2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine 3’-CE-phosphoramidite is widely used in scientific research, including:
Chemistry: Synthesis of modified nucleosides for studying DNA and RNA interactions.
Biology: Investigation of DNA methylation and its role in gene expression.
Medicine: Development of potential anti-cancer and anti-viral therapies.
Industry: Production of oligonucleotides for diagnostic and therapeutic applications.
Mechanism of Action
The compound exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression and has potential anti-metabolic and anti-tumor effects. The molecular targets include DNA methyltransferases, and the pathways involved are related to DNA methylation and gene regulation .
Comparison with Similar Compounds
Similar Compounds
- N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite
- 2’-Deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite
Uniqueness
2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine 3’-CE-phosphoramidite is unique due to its specific combination of protective groups and its ability to inhibit DNA methyltransferases. This makes it particularly useful in the synthesis of modified nucleosides and in research related to DNA methylation .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H60N5O9P/c1-36(2)60(37(3)4)70(67-31-15-30-56)69-49-32-51(59-33-38(5)52(57-53(59)61)58-54(62)65-34-48-46-20-13-11-18-44(46)45-19-12-14-21-47(45)48)68-50(49)35-66-55(39-16-9-8-10-17-39,40-22-26-42(63-6)27-23-40)41-24-28-43(64-7)29-25-41/h8-14,16-29,33,36-37,48-51H,15,31-32,34-35H2,1-7H3,(H,57,58,61,62) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCXQZNUPGAZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5CC(C(O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H60N5O9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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